

In-Depth Structural Elucidation of Methyl 4-methoxypyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-methoxypyridine-2-carboxylate*

Cat. No.: *B1332702*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **Methyl 4-methoxypyridine-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the spectroscopic data and experimental protocols used to confirm its molecular structure, presenting quantitative data in a clear, tabular format for ease of comparison and analysis.

Compound Identity and Properties

Methyl 4-methoxypyridine-2-carboxylate is a substituted pyridine derivative. Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C ₈ H ₉ NO ₃ [1]
Molecular Weight	167.16 g/mol [1] [2]
CAS Number	29681-43-4 [1] [2]
Appearance	White to light yellow powder/crystal
Melting Point	50.0 to 54.0 °C

Spectroscopic Data and Structural Confirmation

The structural confirmation of **Methyl 4-methoxypyridine-2-carboxylate** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. The spectrum of **Methyl 4-methoxypyridine-2-carboxylate** exhibits distinct signals corresponding to the aromatic protons and the methyl groups of the ester and ether functionalities.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.54	d	1H	H-6
7.67	d	1H	H-3
6.98	dd	1H	H-5
4.02	s	3H	-OCH ₃ (ester)
3.91	s	3H	-OCH ₃ (ether)

Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts for **Methyl 4-methoxypyridine-2-carboxylate** are consistent with the proposed structure, showing distinct signals for the aromatic carbons, the ester carbonyl carbon, and the methyl carbons.

Chemical Shift (δ) ppm	Assignment
167.5	C=O (ester)
164.0	C-4
150.5	C-6
147.0	C-2
110.0	C-5
108.5	C-3
55.5	-OCH ₃ (ether)
52.5	-OCH ₃ (ester)

Note: These are predicted values and may vary slightly from experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **Methyl 4-methoxypyridine-2-carboxylate**, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.

m/z	Proposed Fragment
167	[M] ⁺
136	[M - OCH ₃] ⁺
108	[M - COOCH ₃] ⁺

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methyl 4-methoxypyridine-2-carboxylate** is characterized by absorption bands corresponding to the C=O stretching of the ester, C-O stretching of the ether and ester groups, and C=C and C=N stretching of the pyridine ring. An ATR-IR spectrum of this compound is available on PubChem.[\[1\]](#)

Wavenumber (cm ⁻¹)	Assignment
~1730	C=O stretch (ester)
~1600, ~1560	C=C and C=N stretch (aromatic ring)
~1250	C-O stretch (aryl ether)
~1100	C-O stretch (ester)

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and spectroscopic characterization of **Methyl 4-methoxypyridine-2-carboxylate**.

Synthesis Protocol

A common method for the synthesis of **Methyl 4-methoxypyridine-2-carboxylate** involves the esterification of 4-chloro-2-pyridinecarboxylic acid followed by a nucleophilic substitution with methoxide.[\[3\]](#)

Materials:

- 4-chloro-2-pyridinecarboxylic acid
- Thionyl chloride
- Methanol
- Sodium methoxide

- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- A mixture of 4-chloro-2-pyridinecarboxylic acid and thionyl chloride is heated under reflux.
- After cooling, methanol is carefully added, and the mixture is heated to reflux again to perform the esterification.
- The solvent is evaporated, and the residue is dissolved in methanol.
- Sodium methoxide in methanol is added, and the mixture is heated at reflux to substitute the chloro group with a methoxy group.
- The solvent is evaporated, and the residue is partitioned between dichloromethane and saturated sodium bicarbonate solution.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield **Methyl 4-methoxypyridine-2-carboxylate**.

Spectroscopic Characterization Protocols

3.2.1. NMR Spectroscopy

- Sample Preparation: A small amount of the purified **Methyl 4-methoxypyridine-2-carboxylate** is dissolved in a deuterated solvent (e.g., CDCl_3).
- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer.
- Data Processing: The obtained Free Induction Decay (FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

3.2.2. Mass Spectrometry

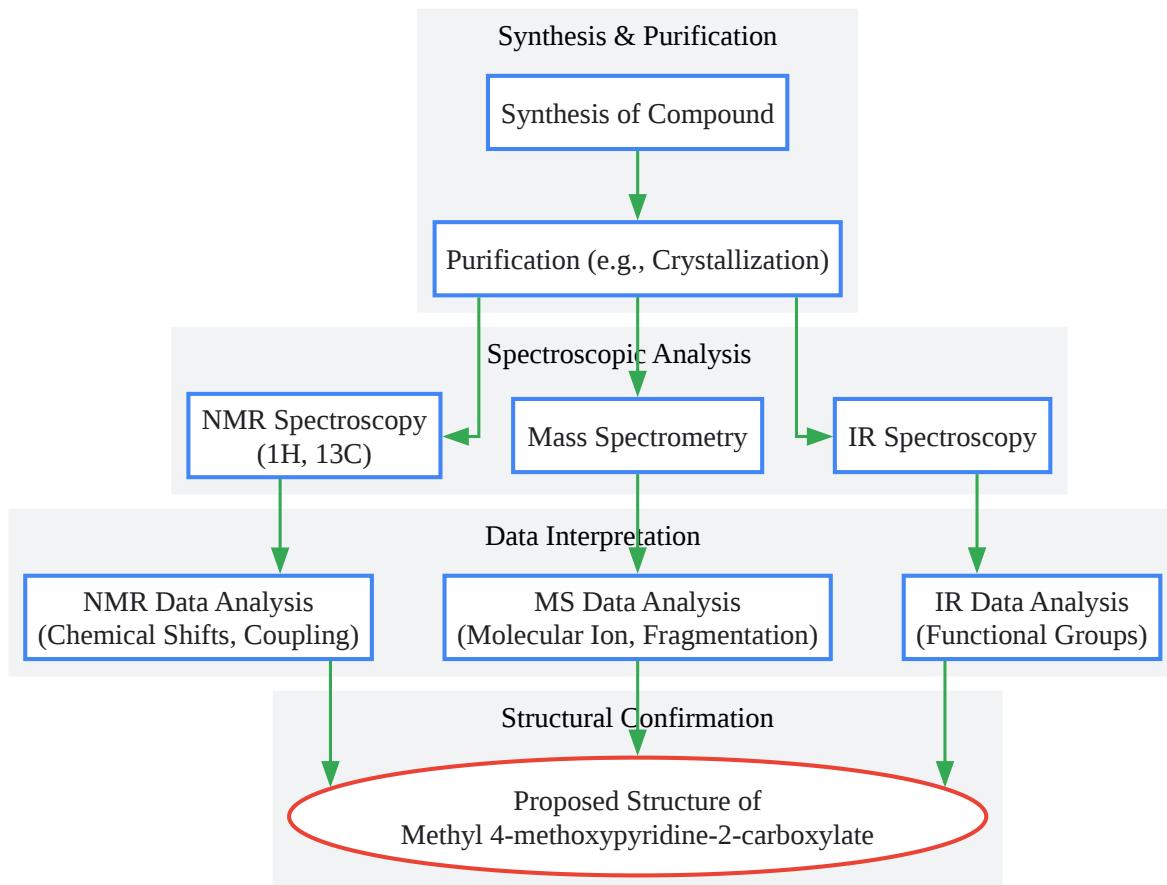
- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** The molecules are ionized, for example, by electron impact (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

3.2.3. IR Spectroscopy

- **Sample Preparation:** For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The IR spectrum is recorded using an FTIR spectrometer.
- **Data Analysis:** The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Visualized Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, as applied to **Methyl 4-methoxypyridine-2-carboxylate**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [In-Depth Structural Elucidation of Methyl 4-methoxypyridine-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332702#structural-elucidation-of-methyl-4-methoxypyridine-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com